molecular formula C23H25N3O4S2 B560125 ML277

ML277

Cat. No.: B560125
M. Wt: 471.6 g/mol
InChI Key: OXQNLLVUVDAEHC-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

ML277, also known as (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide, is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the KCNQ1 (Kv7.1) potassium channel . This channel plays critical physiological roles in electrical excitability and potassium recycling in organs including the heart, brain, and gut .

Mode of Action

This compound acts as a potent activator of the KCNQ1 channel . It has been shown to be highly selective against other KCNQ channels, with over 100-fold selectivity versus KCNQ2 and KCNQ4 . This compound specifically enhances the fully activated open state of KCNQ1 by modulating the voltage-sensing domain (VSD)-pore coupling .

Biochemical Pathways

The KCNQ1 channel, when activated, contributes to the repolarization of the cardiac action potential . This compound potentiates the slowly activating voltage-gated potassium current (IKs), which is a novel cardioprotective intervention . This potentiation of IKs with this compound imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound increases KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM . This suggests that this compound has a significant impact on the bioavailability of the KCNQ1 channel.

Result of Action

This compound has profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold . It also imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .

Action Environment

The effectiveness of this compound can be influenced by the presence of other proteins. For instance, the introduction of KCNE1 subunits, which often associate with KCNQ1 in the heart to form IKs channels, reduces the effectiveness of this compound . Some enhancement of single-channel openings is still observed even in the presence of kcne1 .

Biochemical Analysis

Biochemical Properties

ML277 interacts with the KCNQ1 potassium channel, a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential . This compound has been shown to have profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to augment the I Ks current of cultured human cardiomyocytes and shorten action potential duration . In addition, this compound has been shown to increase the amplitude of KCNQ1 whole-cell and single-channel currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating the voltage-sensing domain (VSD)-pore coupling of KCNQ1 channels . It specifically enhances the fully activated open state of KCNQ1 by changing the pore opening properties of the activated state without altering the intermediate state . This distinctive mechanism is sensitive to this compound modulation .

Temporal Effects in Laboratory Settings

The effects of this compound on KCNQ1 channels have been observed over time in laboratory settings. This compound has been shown to increase KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a chronic atrioventricular block (CAVB) dog model, this compound was shown to temporarily prevent repolarization prolongation induced by dofetilide, delay the occurrence of the first arrhythmic event upon dofetilide, and decrease the arrhythmic outcome .

Transport and Distribution

Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is transported and distributed in a manner that allows it to interact with this channel .

Subcellular Localization

Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is localized in areas of the cell where this channel is present .

Scientific Research Applications

Cardioprotection Against Ischemia

ML277 has been shown to provide cardioprotection in models of acute coronary syndromes. In studies involving rat ventricular cardiomyocytes and whole-heart models, this compound reduced infarct size and improved contractile recovery following ischemic events. The compound modulates action potential duration and calcium handling, which are critical for maintaining cardiac function during ischemia .

Key Findings:

  • Infarct Size Reduction: In ex vivo Langendorff models, this compound application during reperfusion significantly decreased infarct size .
  • Calcium Handling Improvement: this compound treatment resulted in better calcium transient responses, indicating enhanced cellular recovery after ischemia .

Long QT Syndrome Treatment

This compound's ability to potentiate the KCNQ1 current makes it a candidate for treating LQTS. The compound enhances the fully activated open state of KCNQ1 channels, which is crucial for normal cardiac repolarization. Studies suggest that this compound could be beneficial for patients with genetic mutations leading to LQTS by restoring normal ion flow through these channels .

Mechanism of Action:

  • This compound increases the open probability of KCNQ1 channels, counteracting the effects of mutations that cause channel dysfunction .

Ion Channel Modulation

This compound acts by enhancing voltage sensor-pore coupling within KCNQ1 channels. This results in prolonged channel opening and reduced inactivation, which is essential for maintaining stable cardiac rhythms . The effectiveness of this compound is influenced by the stoichiometry of the KCNQ1/KCNE1 complex, with varying effects observed depending on the composition of these proteins .

Allosteric Coupling Efficiency

Recent molecular simulations have provided insights into how this compound enhances allosteric coupling within KCNQ1 channels. These findings suggest that modifications to the structure of this compound could lead to improved efficacy or specificity for different ion channel targets .

Case Studies and Experimental Data

StudyObjectiveFindings
Mattmann et al., 2012Development of this compoundIdentified as a potent KCNQ1 activator through library screening.
Yu et al., 2013Characterization of this compoundDemonstrated significant increases in peak currents (3-6x) in mammalian cells.
Xu et al., 2015Mechanistic insightsFound that this compound enhances IKs currents under specific stoichiometric conditions.
Brennan et al., 2023Cardioprotective effectsShowed that this compound reduces infarct size and improves recovery in ischemic models.

Biological Activity

ML277 is a small-molecule activator of the KCNQ1 potassium channel, which plays a crucial role in cardiac repolarization and the regulation of electrical activity in the heart. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and long QT syndrome. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac physiology, and relevant research findings.

This compound primarily acts as an activator of the KCNQ1 channel, enhancing its current amplitude and altering its kinetics. The compound is known to:

  • Increase KCNQ1 Peak Currents : this compound can increase peak currents in mammalian cells by approximately three- to sixfold, shifting activation by 15–20 mV more negative and significantly slowing deactivation times .
  • Modulate Channel Gating : It alters the voltage dependence of activation and inactivation properties of KCNQ1 channels. Specifically, this compound slows down both activation and deactivation processes, which prolongs channel residency in the open state .
  • Enhance Cardiac Protection : In models of acute coronary syndromes, this compound has been shown to reduce infarct size and improve contractile function by modulating calcium accumulation during each contractile cycle .

Effects on Cardiac Physiology

The pharmacological effects of this compound have been evaluated in various experimental models, demonstrating its potential as an antiarrhythmic agent.

Case Studies

  • Antiarrhythmic Effects in CAVB Dog Model :
    • In a study involving a chronic atrioventricular block (CAVB) dog model, this compound delayed the occurrence of arrhythmic events induced by dofetilide. The study reported a significant reduction in total arrhythmic events from 669 ± 132 to 401 ± 228 (p < 0.05) when treated with this compound .
  • Human iPSC-Derived Cardiomyocytes :
    • Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound ameliorated action potential durations (APDs) and improved electrophysiological properties in models mimicking long QT syndrome .

Research Findings

A variety of studies have explored the biological activity of this compound, leading to significant findings regarding its effects on ion channel dynamics and cardiac function.

Summary of Key Research Findings

StudyFindings
Mattmann et al., 2012Initial development and characterization of this compound as a KCNQ1 activator .
Yu et al., 2013Demonstrated that this compound enhances KCNQ1 currents significantly but is dependent on KCNE1 stoichiometry .
Xu et al., 2015Showed that this compound increases the Rb+/K+ permeability ratio in KCNQ1 channels, indicating selective enhancement of AO state currents .
Nature Communications, 2022Discussed how this compound enhances IKs currents in hiPSC-CMs from patients with long QT syndrome, suggesting therapeutic relevance .

Properties

IUPAC Name

(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQNLLVUVDAEHC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of ML277?

A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]

Q2: How does this compound interact with the KCNQ1 channel?

A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]

Q3: What are the downstream effects of this compound binding to KCNQ1?

A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:

  • Hyperpolarization of the resting membrane potential [, , , , , , , ]

Q4: Does this compound affect all KCNQ1 channel states equally?

A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]

Q5: What is the significance of this compound's selectivity for the AO state?

A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]

Q6: How does the presence of the KCNE1 subunit affect this compound activity?

A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]

Q7: What structural features of this compound are important for its activity?

A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:

  • Specific residues within the KCNQ1 pore domain [, , ]

Q8: Have any this compound analogs been developed?

A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.

Q9: What are the potential therapeutic applications of this compound?

A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:

  • Long QT syndrome [, , ]
  • Cardiac arrhythmias [, , ]
  • Possibly overactive bladder syndrome []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.